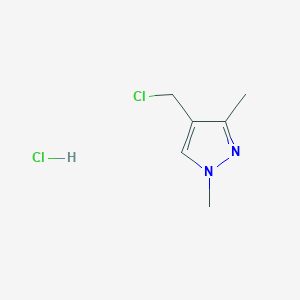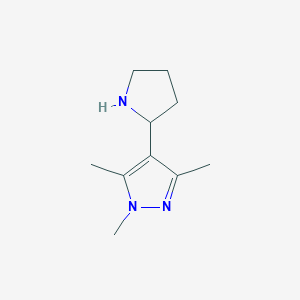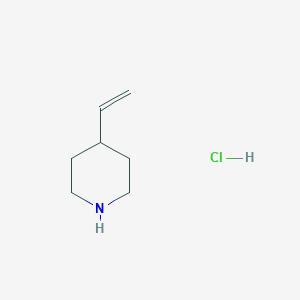
4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride
Descripción general
Descripción
Chemical compounds like “4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride” are often used in the field of organic synthesis . They can serve as building blocks in the creation of more complex molecules .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. For a compound like “this compound”, it would likely involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of a compound like “this compound” would depend on its functional groups. The chloromethyl group (-CH2Cl) is a common functional group that can undergo various reactions, including nucleophilic substitution and elimination .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and reactivity . These properties can be determined through various experimental methods.Aplicaciones Científicas De Investigación
Fluorescent Property Evaluation and Synthesis
A notable application of pyrazole derivatives is in the synthesis and characterization of compounds with unique fluorescent properties. For instance, a series of 1,3,5-triaryl-2-pyrazolines, synthesized from reactions involving pyrazole derivatives, exhibited fluorescence in the blue region of the visible spectrum when irradiated with ultraviolet radiation. These findings indicate potential applications in developing fluorescent materials for various technological uses (Hasan, Abbas, & Akhtar, 2011).
Metal Complex Formation
Pyrazole derivatives also play a critical role in the synthesis of metal complexes, offering a pathway to novel materials with potential applications in catalysis and material science. For example, the synthesis of silver(I) complexes involving pyrazole derivatives has been explored, demonstrating the versatility of these compounds in forming structured materials with potential applications in catalysis and as functional materials (Reger, Gardinier, Grattan, Smith, & Smith, 2003).
Corrosion Inhibition
Another significant application area is in corrosion inhibition, where pyrazole derivatives have shown efficacy in protecting metals from corrosion. This application is crucial in extending the life of metals in industrial and environmental conditions. Studies have demonstrated the inhibitory effects of pyrazole compounds on steel corrosion, highlighting their potential as corrosion inhibitors in acidic environments (El Arrouji et al., 2020).
Environmental Applications
In environmental science, pyrazole derivatives like DMPP (3,4-Dimethylpyrazole phosphate) have emerged as effective nitrification inhibitors, which can significantly reduce nitrate leaching and potentially decrease nitrous oxide emissions. This application is particularly relevant in agriculture and horticulture to enhance fertilizer efficiency and reduce environmental impact (Zerulla et al., 2001).
Mecanismo De Acción
The mechanism of action of a chemical compound refers to how it interacts with other compounds or systems. Without specific context (such as biological activity or a particular chemical reaction), it’s challenging to provide a mechanism of action for "4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride" .
Safety and Hazards
Safety data sheets (SDS) provide information about the hazards of a chemical compound and advice about safety precautions. Some of the information you might find on an SDS for “4-(Chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride” could include handling and storage precautions, personal protective equipment recommendations, and first aid measures .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(chloromethyl)-1,3-dimethylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2.ClH/c1-5-6(3-7)4-9(2)8-5;/h4H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHWDDOTSFIZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CCl)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1390654-10-0 | |
| Record name | 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1527925.png)





![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine hydrochloride](/img/structure/B1527938.png)
![2-[(But-3-yn-1-yl)(methyl)amino]acetic acid hydrochloride](/img/structure/B1527939.png)
amine](/img/structure/B1527940.png)

![4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one hydrochloride](/img/structure/B1527943.png)


![1-[(3-Aminobutan-2-yl)oxy]-2-fluorobenzene](/img/structure/B1527946.png)
